rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride
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Overview
Description
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride: is a bicyclic compound with a unique structure that includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride
- rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol hydrochloride
Comparison: rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride is unique due to its specific arrangement of functional groups and its bicyclic structure. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of hydroxyl groups in the 6 and 7 positions may confer different properties compared to compounds with other substituents .
Properties
IUPAC Name |
(1S,5R,6S,7R)-2-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-2-8-5(3-4)7(6)10;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSZXWGQWVHPZ-BZUDZRPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1C(C2O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2C[C@@H]1[C@@H]([C@@H]2O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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